N-(2-Aminoethyl)-1-aziridineethanamine, also known as N-(2-aminoethyl)-1-aziridine-ethanamine, is a compound that has garnered attention for its potential applications in medicinal chemistry, particularly as an inhibitor of the angiotensin-converting enzyme 2 receptor. This receptor is crucial in the entry mechanism of various coronaviruses, including severe acute respiratory syndrome coronavirus 2, which causes COVID-19. The compound's ability to inhibit this receptor positions it as a candidate for therapeutic intervention in viral infections.
N-(2-Aminoethyl)-1-aziridineethanamine is classified as an aziridine derivative. Aziridines are three-membered cyclic amines that are known for their reactivity and utility in organic synthesis. This compound has been identified through various studies as a potent inhibitor of the angiotensin-converting enzyme 2 receptor, with significant implications for antiviral drug development .
The synthesis of N-(2-aminoethyl)-1-aziridineethanamine can be achieved through several methods, often involving the ring-opening of aziridines or the use of amine coupling reactions. Recent advancements in synthetic methodologies have highlighted the use of organocatalytic strategies for aziridine formation, which can provide high yields and selectivity. Specific techniques include:
The choice of method often depends on the desired stereochemistry and functionalization of the final product.
N-(2-aminoethyl)-1-aziridineethanamine participates in various chemical reactions typical of aziridines, including:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to explore its utility in different chemical contexts.
The mechanism by which N-(2-aminoethyl)-1-aziridineethanamine exerts its effects primarily involves its interaction with the angiotensin-converting enzyme 2 receptor. By binding to this receptor, it inhibits the entry of coronaviruses into host cells. This process can be summarized as follows:
Quantitative measurements such as IC50 values (57 µM) indicate its potency as an inhibitor .
N-(2-aminoethyl)-1-aziridineethanamine exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry.
N-(2-aminoethyl)-1-aziridineethanamine has several important applications in scientific research:
The ongoing research into this compound highlights its potential significance in both therapeutic applications and fundamental biochemical studies.
The investigative journey of N-(2-Aminoethyl)-1-aziridineethanamine began with pioneering work in 2004 when Huentelman and colleagues employed structure-based drug design methodologies to identify novel ACE2 inhibitors. Using computational modeling of the ACE2 active site, researchers screened compound libraries for potential inhibitors capable of modulating both cardiovascular function and coronavirus entry pathways. The molecule demonstrated significant inhibition of SARS-CoV pseudovirus entry in vitro with an EC₅₀ value of approximately 0.5 μM, establishing its initial antiviral credentials [7] [2].
Between 2005-2010, follow-up studies explored structure-activity relationships of aziridine-containing analogs, though research momentum slowed following containment of the original SARS-CoV outbreak. The compound resurfaced in virology research during the MERS-CoV epidemic (2012-2015) as a reference molecule for ACE2-targeted therapeutics, with particular interest in its potential to disrupt spike protein-receptor interactions. The COVID-19 pandemic (2020-present) reignited substantial interest in the compound as researchers globally investigated ACE2-mediated viral entry mechanisms, positioning this molecule as a historical precedent for contemporary therapeutic approaches against SARS-CoV-2 [5] [3] [7].
Table 1: Key Historical Milestones in Compound Development
Year | Development Milestone | Significance |
---|---|---|
2004 | Initial identification through structure-based drug design | First demonstration of ACE2 inhibition and anti-SARS-CoV activity [7] |
2005 | Structural optimization studies | Exploration of aziridine ring modifications to enhance target affinity [7] |
2012 | Re-evaluation during MERS-CoV emergence | Comparative analysis of coronavirus entry mechanisms [5] |
2020 | Renewed interest during COVID-19 pandemic | Reference compound for ACE2-targeted therapeutics against SARS-CoV-2 [3] [5] |
Table 2: Comparative Analysis of Early SARS-CoV Inhibitors (2003-2006)
Compound | Discovery Year | Primary Target | Reported EC₅₀ | Mechanistic Class |
---|---|---|---|---|
N-(2-Aminoethyl)-1-aziridineethanamine | 2004 | ACE2 / Spike protein | 0.5 μM | Viral entry inhibitor |
Mycophenolic acid | 2003 | IMP dehydrogenase | Variable | Host-directed antiviral |
Beta-D-N4-Hydroxycytidine | 2004 | RNA-dependent RNA polymerase | 10 μM (SARS-CoV) | Nucleoside analog |
Niclosamide | 2004 | Post-entry processes | 1-3 μM | Anthelmintic repurposed |
According to International Union of Pure and Applied Chemistry (IUPAC) conventions, the systematic name for this compound is (2-aminoethyl)[2-(aziridin-1-yl)ethyl]amine, reflecting its core structural elements: a primary ethylamine moiety connected via ethylene linkage to a secondary amine, which is further substituted by a 2-aziridinylethyl group. The numbering prioritizes the primary amino group (position 1) followed by the secondary amine functionality [4] [6].
The compound is documented under multiple synonyms across chemical and pharmacological databases:
Regulatory agency identifiers include:
Table 3: Systematic Nomenclature and Database Identifiers
Nomenclature System | Designation | Source |
---|---|---|
IUPAC Name | (2-aminoethyl)[2-(aziridin-1-yl)ethyl]amine | PubChem [1] |
CAS Registry | 23435-23-6 | DrugBank [2] |
Simplified Molecular Line Entry System (SMILES) | NCCNCCN1CC1 | NCATS [4] |
International Chemical Identifier (InChI) | InChI=1S/C6H15N3/c7-1-2-8-3-4-9-5-6-9/h8H,1-7H2 | ChEBI [6] |
DrugBank Accession | DB15643 | DrugBank [2] |
N-(2-Aminoethyl)-1-aziridineethanamine maintains unequivocal experimental status across global regulatory frameworks. The compound has not received approval from the United States Food and Drug Administration (FDA), European Medicines Agency (EMA), or any other national medicine regulatory authority for therapeutic use in humans. Its developmental classification falls under the preclinical investigational agent category, with all reported studies conducted in vitro or in animal models [2].
The compound is cataloged in the following regulatory and scientific classification systems:
Regulatory databases uniformly indicate the absence of current clinical trials involving this compound. Its development status remains frozen at the preclinical stage without declared progression toward clinical evaluation phases. The chemical is available for research purposes only through specialty chemical suppliers and is not manufactured under Good Manufacturing Practice (GMP) conditions suitable for human administration [2] [4] [6].
Table 4: Regulatory and Developmental Status Across Databases
Database | Classification | Approval Status |
---|---|---|
DrugBank | Small Molecule / Experimental | Not Approved (NO) |
ChEBI | Anticoronaviral agent / ACE2 inhibitor | Research compound only |
PubChem | Chemical Compound for Research | No therapeutic use |
NCATS Inxight Drugs | Investigational Chemical | Not in clinical trials |
The sustained investigative interest in N-(2-Aminoethyl)-1-aziridineethanamine derives from three compelling scientific rationales:
ACE2 Modulation in Cardiovascular Pathology: As a selective angiotensin-converting enzyme 2 (ACE2) inhibitor, this compound provides a targeted approach to modulate the renin-angiotensin system (RAS)—a critical pathway in cardiovascular homeostasis. ACE2 counterbalances angiotensin-converting enzyme (ACE) activity by metabolizing angiotensin II (a potent vasoconstrictor) into angiotensin-(1-7) (a vasodilator). By inhibiting ACE2, the compound potentially mitigates the vasoconstrictive, pro-inflammatory, and pro-fibrotic effects of angiotensin II accumulation, offering a novel mechanism for managing hypertension, cardiac hypertrophy, and heart failure. The precise molecular targeting of ACE2 represents a significant departure from conventional RAS blockers like ACE inhibitors or angiotensin receptor blockers (ARBs), potentially offering complementary mechanisms for cardiovascular intervention [2] [5].
Viral Entry Inhibition for Coronavirus Infections: The compound's capacity to disrupt spike protein-ACE2 interaction positions it as a prototype antiviral against ACE2-tropic coronaviruses. Mechanistic studies indicate that binding induces conformational changes in ACE2 that prevent viral spike protein docking—a mechanism particularly relevant for SARS-CoV and SARS-CoV-2. This dual-target potential (cardiovascular and antiviral) creates unique therapeutic value propositions, especially given the established comorbidity between cardiovascular disease and severe coronavirus outcomes. The aziridine moiety may contribute to covalent binding interactions with ACE2 catalytic residues, though this hypothesis requires further structural validation [2] [3] [7].
Chemical Biology and Drug Design Applications: The molecule serves as a valuable chemical probe for interrogating ACE2-dependent physiological and pathological processes. Its compact molecular architecture (molecular weight: 129.2 g/mol) and favorable ligand efficiency metrics offer attractive starting points for medicinal chemistry optimization. Additionally, the aziridine functionality presents distinctive opportunities for targeted delivery systems through ring-opening reactions or as a warhead in covalent inhibitor design. These features maintain academic interest despite the compound's limited industrial development to date [4] [6].
The absence of approved ACE2-targeted therapeutics—despite two decades of research—further accentuates the compound's significance as a proof-of-concept agent. Its continued study addresses fundamental questions about ACE2 biology while potentially yielding clinical candidates for dual cardiopulmonary indications [2] [5] [7].
Table 5: Summary of Research Motivations and Biological Rationales
Research Motivation | Biological Target | Therapeutic Area | Mechanistic Insight |
---|---|---|---|
ACE2 Modulation | Renin-Angiotensin System | Cardiovascular Disease | Inhibition shifts angiotensin metabolism toward vasodilatory peptides |
Viral Entry Blockade | Spike protein-ACE2 interface | Coronavirus Infections | Conformational change prevents viral docking |
Chemical Probe Development | ACE2 active site | Drug Design | Aziridine enables potential covalent binding |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7